molecular formula C8H9ClN2O2 B7936990 Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate

Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate

Cat. No.: B7936990
M. Wt: 200.62 g/mol
InChI Key: LNWKVQZKMLCXTE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position and two methyl groups at the 5 and 6 positions of the pyrimidine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloro-6-methylpyrimidine with appropriate reagents under controlled conditions. For instance, a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation, can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and esterification, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyrimidine derivatives, while condensation reactions can produce complex bicyclic systems .

Scientific Research Applications

Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate involves its interaction with specific molecular targets. The chloro and methyl groups on the pyrimidine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-4-5(2)10-7(8(12)13-3)11-6(4)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWKVQZKMLCXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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